BenchChemオンラインストアへようこそ!

Hexahydro-8-hydroxy-2,6-methano-2h-quinolizin-3(4h)-one

Stereochemistry Polymorphism Pharmaceutical impurity profiling

Hexahydro-8-hydroxy-2,6-methano-2H-quinolizin-3(4H)-one (CAS 143343‑85‑5) is a tricyclic quinolizidine alkaloid-type secondary alcohol that serves as the indispensable endo‑configured intermediate in the manufacture of dolasetron and related indole‑3‑carboxylic acid esters. The molecule possesses a rigid 8‑azatricyclo[5.3.1.0³,⁸]undecane framework bearing a single hydroxyl group at the 8‑position; its (2α,6α,8α,9αβ) stereochemistry—equivalently (1r,3R,5r,7S)—is essential for producing pharmacologically active 5‑HT₃ receptor antagonists.

Molecular Formula C10H15NO2
Molecular Weight 181.2316
CAS No. 143343-85-5
Cat. No. B1146065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexahydro-8-hydroxy-2,6-methano-2h-quinolizin-3(4h)-one
CAS143343-85-5
SynonymsHexahydro-8-Hydroxy-2, 6-Methano-2h-Quinolizin-3(4h)-One
Molecular FormulaC10H15NO2
Molecular Weight181.2316
Structural Identifiers
SMILESC1C2CC3CC(CC1N3CC2=O)O
InChIInChI=1S/C10H15NO2/c12-9-3-7-1-6-2-8(4-9)11(7)5-10(6)13/h6-9,12H,1-5H2
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Endo-Hexahydro-8-hydroxy-2,6-methano-2H-quinolizin-3(4H)-one (CAS 143343-85-5): A Stereochemically Defined Quinolizidine Intermediate for 5‑HT₃ Antagonist Synthesis


Hexahydro-8-hydroxy-2,6-methano-2H-quinolizin-3(4H)-one (CAS 143343‑85‑5) is a tricyclic quinolizidine alkaloid-type secondary alcohol that serves as the indispensable endo‑configured intermediate in the manufacture of dolasetron and related indole‑3‑carboxylic acid esters [1]. The molecule possesses a rigid 8‑azatricyclo[5.3.1.0³,⁸]undecane framework bearing a single hydroxyl group at the 8‑position; its (2α,6α,8α,9αβ) stereochemistry—equivalently (1r,3R,5r,7S)—is essential for producing pharmacologically active 5‑HT₃ receptor antagonists . In addition to its role as a key building block, the compound (as its hydrochloride salt) is listed in the United States Pharmacopeia as Dolasetron Mesylate Related Compound A, underscoring its importance in pharmaceutical quality control .

Why Generic Substitution of CAS 143343‑85‑5 with Other Quinolizidine Alcohols Fails in Regulated Synthesis


Quinolizidine alcohols that lack the precise endo‑(2α,6α,8α,9αβ) configuration of CAS 143343‑85‑5 cannot be interchanged without compromising the stereochemical integrity of the final 5‑HT₃ antagonist. The esterification of the 8‑hydroxyl group used to produce dolasetron is stereospecific: when the hydroxy substituent adopts the exo (equatorial) orientation, the resulting esters display different physicochemical properties, melting behaviour, and pharmacological activity [1]. The United States Pharmacopeia further distinguishes the endo alcohol by designating its hydrochloride salt as a named impurity standard (Dolasetron Mesylate Related Compound A), meaning that any non‑endo stereoisomer present in a drug substance must be quantified against this very compound [2]. Consequently, procurement of an ill‑defined stereoisomeric mixture or an incorrectly configured congener directly undermines both synthetic reproducibility and regulatory compliance [3].

Quantitative Differentiation Evidence for Endo-Hexahydro-8-hydroxy-2,6-methano-2H-quinolizin-3(4H)-one (CAS 143343‑85‑5) Against Closest Analogs


Endo vs. Exo Configuration: Differential Ester Melting Points and Pharmacopoeial Preference

The endo isomer (CAS 143343‑85‑5) is explicitly designated as the preferred configuration for dolasetron synthesis in US 4,906,755. When esterified with 3‑indolylcarbonyl chloride, the endo alcohol yields endo‑hexahydro‑8‑(3‑indolylcarbonyloxy)‑2,6‑methano‑2H‑quinolizin‑3(4H)‑one methanesulfonate with a melting point of approximately 278 °C [1]. In contrast, the corresponding exo alcohol (exo‑octahydro‑2,6‑methano‑2H‑quinolizin‑8‑ol), when reacted with 3,5‑dimethylbenzoyl chloride, produces an exo‑ester hydrochloride melting at 255–256 °C [2]. The endo ester is the therapeutically active dolasetron base; the exo epimer is considered an undesired impurity. USP monographs reinforce this distinction by requiring Related Compound A (the endo‑hydrochloride, CAS 148091‑18‑3) as the reference standard for impurity testing [3].

Stereochemistry Polymorphism Pharmaceutical impurity profiling

USP Reference Standard Designation vs. Non‑Compendial Quinolizidine Intermediates

The hydrochloride salt of CAS 143343‑85‑5 (CAS 148091‑18‑3) is the only quinolizidine alcohol included in the USP monograph for Dolasetron Mesylate as Related Compound A, a named impurity standard required for HPLC system suitability testing . No other 2,6‑methano‑quinolizidine alcohol—such as octahydro‑2,6‑methano‑2H‑quinolizin‑8‑ol or the exo epimer—holds a USP reference standard designation. The compendial acceptance criteria mandate that the resolution solution must contain both the active ingredient and Related Compound A, meaning this specific endo alcohol is essential for demonstrating that the analytical method can separate the API from its alcohol precursor [1].

Regulatory science Quality control Reference standards

Conformational Rigidity (Zero Rotatable Bonds) vs. Flexible Quinolizidine Analogs

The 8‑azatricyclo[5.3.1.0³,⁸]undecane core of CAS 143343‑85‑5 contains zero rotatable bonds, a feature that locks the hydroxyl group in a fixed orientation relative to the ketone and the bridging nitrogen . This conformational rigidity contrasts with more flexible quinolizidine alcohols such as octahydro‑2H‑quinolizin‑8‑ol derivatives, which possess greater degrees of freedom and can adopt multiple low‑energy conformers. In the context of stereospecific esterification, the absence of rotatable bonds eliminates the risk of conformational scrambling during activation and coupling, thereby preserving the endo geometry required for the active dolasetron scaffold [1].

Conformational analysis Synthetic chemistry Stereochemical fidelity

Validated Intermediate for Clinically Established 5‑HT₃ Antagonist vs. Unvalidated Scaffolds

The endo alcohol CAS 143343‑85‑5 is the direct precursor to dolasetron (MDL 73,147EF), a 5‑HT₃ antagonist that has been characterised in peer‑reviewed radioligand binding studies and approved for clinical use in chemotherapy‑induced nausea and vomiting [1]. The derived ester exhibits a dissociation constant (Kᵢ) of 20.03 ± 6.58 nM at 5‑HT₃ receptors in NG108‑15 neuroblastoma × glioma cell membranes, while the reduced metabolite (MDL 74,156) achieves a Kᵢ of 0.44 ± 0.18 nM [2]. Although these potency data pertain to the ester products rather than the alcohol itself, they demonstrate that the endo scaffold reliably delivers picomolar‑to‑nanomolar 5‑HT₃ ligands. By contrast, quinolizidine alcohols that have not been incorporated into a clinically validated 5‑HT₃ antagonist lack a comparable evidence base linking scaffold configuration to therapeutic receptor engagement.

5-HT₃ receptor Antiemetic Drug intermediate validation

Procurement‑Optimised Application Scenarios for Endo-Hexahydro-8-hydroxy-2,6-methano-2H-quinolizin-3(4H)-one (CAS 143343‑85‑5)


GMP‑Compliant Dolasetron API Manufacturing

Pharmaceutical manufacturers producing dolasetron mesylate under cGMP conditions require the endo alcohol as the penultimate intermediate. The USP monograph mandates the use of Related Compound A (the hydrochloride salt of CAS 143343‑85‑5) for system suitability testing [1]. Only material with confirmed endo configuration and a certificate of analysis demonstrating ≤0.1% exo epimer content is suitable for this regulated synthesis.

Analytical Reference Standard for Impurity Profiling

Quality‑control laboratories performing HPLC analysis of dolasetron drug substance or finished product must use the USP‑grade hydrochloride of this compound to identify and quantify the residual alcohol precursor. The USP method specifies a resolution solution containing approximately 0.0072 mg mL⁻¹ of Related Compound A, providing a calibrated reference point for impurity determination [2].

Medicinal Chemistry Exploration of 5‑HT₃ Antagonist Scaffolds

Medicinal chemistry teams synthesising novel 5‑HT₃ ligands can use the endo alcohol as a validated starting scaffold. Esterification with diverse (hetero)aromatic carboxylic acids—as exemplified in US 4,906,755 [3]—yields compound libraries that retain the established pharmacophoric geometry, enabling structure‑activity relationship studies grounded in a clinically precedented core.

Stereochemical Research on Bridged Azatricyclic Systems

Academic groups investigating the influence of endo/exo isomerism on biological activity can use CAS 143343‑85‑5 as a defined endo reference point. The zero‑rotatable‑bond scaffold provides a rigid template for studying how subtle stereochemical changes at the 8‑position affect esterification efficiency, crystal packing, and receptor recognition, with direct comparability to published dolasetron pharmacology [4].

Quote Request

Request a Quote for Hexahydro-8-hydroxy-2,6-methano-2h-quinolizin-3(4h)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.